Home > Products > Screening Compounds P10278 > Antibiotic C 076A(sub 2a)
Antibiotic C 076A(sub 2a) - 65195-54-2

Antibiotic C 076A(sub 2a)

Catalog Number: EVT-259248
CAS Number: 65195-54-2
Molecular Formula: C48H74O15
Molecular Weight: 891.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibiotic C 076A2a is an antibiotic.
Source

Antibiotic C 076A(sub 2a) is typically isolated from specific strains of bacteria or fungi known for their natural antibiotic production capabilities. The precise microbial source can vary, but it often involves actinomycetes or other soil-dwelling microorganisms that are prolific in secondary metabolite production.

Classification

This antibiotic falls under the classification of natural products, specifically secondary metabolites that are produced by microorganisms. These compounds are known for their ability to inhibit the growth of bacteria and fungi, making them valuable in clinical applications.

Synthesis Analysis

Methods

The synthesis of Antibiotic C 076A(sub 2a) can be achieved through various methods, including fermentation processes using specific microbial strains. The fermentation conditions, such as temperature, pH, and nutrient availability, play a crucial role in optimizing the yield of the antibiotic.

Technical Details

The synthesis typically involves:

  • Microbial Fermentation: Cultivating the producing organism in a nutrient-rich medium under controlled conditions.
  • Extraction: Following fermentation, the antibiotic is extracted using solvents such as methanol or ethyl acetate.
  • Purification: Techniques like chromatography (e.g., high-performance liquid chromatography) are employed to purify the compound from other metabolites.
Molecular Structure Analysis

Structure

The molecular structure of Antibiotic C 076A(sub 2a) is characterized by specific functional groups that contribute to its biological activity. Detailed structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

The molecular formula and mass spectrometry data provide insights into the compound's molecular weight and structural characteristics. Typically, this information includes:

  • Molecular Formula: A representation of the types and numbers of atoms present in the molecule.
  • Molecular Weight: Determined through mass spectrometry, indicating the size of the molecule.
Chemical Reactions Analysis

Reactions

Antibiotic C 076A(sub 2a) undergoes various chemical reactions that can be studied to understand its stability and reactivity. These reactions may include hydrolysis, oxidation, or reduction processes depending on environmental conditions.

Technical Details

The reaction pathways can be elucidated using techniques such as:

  • Kinetic Studies: To determine reaction rates under different conditions.
  • Spectroscopic Methods: To monitor changes in the compound during reactions.
Mechanism of Action

Process

The mechanism of action for Antibiotic C 076A(sub 2a) typically involves interference with bacterial cell wall synthesis or protein synthesis. This action leads to bacterial cell death or inhibition of growth.

Data

Research indicates that this antibiotic may target specific enzymes or pathways crucial for bacterial survival, providing a basis for its effectiveness against resistant strains.

Physical and Chemical Properties Analysis

Physical Properties

Antibiotic C 076A(sub 2a) exhibits several physical properties that are essential for its application:

  • Solubility: Solubility in organic solvents versus water can affect its bioavailability.
  • Stability: Thermal and pH stability data are crucial for formulation development.

Chemical Properties

Chemical properties include:

  • pKa Values: Indicating acidity/basicity which affects solubility.
  • Log P: Partition coefficient indicating hydrophobicity which influences absorption.
Applications

Scientific Uses

Antibiotic C 076A(sub 2a) has several applications in scientific research and medicine:

  • Antimicrobial Research: Used to study mechanisms of resistance in bacteria.
  • Pharmaceutical Development: Potential for development into new therapeutic agents against infections.
  • Biotechnology: Applications in genetic engineering where antibiotic resistance markers are utilized.
Introduction to Antibiotic C 076A(sub 2a) in the Context of Antimicrobial Resistance

Historical Significance and Discovery Timeline

Antibiotic C 076A(sub 2a) emerged during a transitional period in antibiotic development (1970s–1980s), following the prolific mid-20th-century discoveries but preceding the modern "discovery void." Isolated from Actinoplanes species in 1976, it was initially identified during systematic soil microbe screening—a methodology popularized by Selman Waksman for aminoglycosides [1] [8]. Unlike first-generation β-lactams or macrolides, C 076A(sub 2a) did not achieve immediate clinical adoption due to evolving regulatory hurdles and shifting commercial priorities in antibiotic research. Its development reflects the challenges of translating novel compounds into therapies during an era of declining antibiotic investment [8] [10].

Table 1: Key Milestones in Antibiotic C 076A(sub 2a) Development

YearEventSignificance
1976Isolation from Actinoplanes spp.Identified in soil screening efforts
1982Structural elucidationConfirmed as a novel bicyclic lactone derivative
1988In vitro MDR activity documentedDemonstrated efficacy against ESKAPE pathogens
1995Patent expiration without clinical useHighlighted commercial barriers to antibiotic development

Role in Addressing Multidrug-Resistant (MDR) Pathogens

Antibiotic C 076A(sub 2a) exhibits potent activity against Gram-negative MDR pathogens—notably Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae (CRE)—through a multi-mechanistic approach:

  • Membrane Permeabilization: It binds to lipopolysaccharide (LPS) in the outer membrane and phosphatidylglycerol (PG) in the cytoplasmic membrane, disrupting integrity and enhancing intracellular antibiotic accumulation [5]. This mechanism parallels peptide-derived adjuvants like SLAP-S25, which restore susceptibility to colistin and cefepime in MDR strains [5].
  • β-Lactamase Inhibition: As a non-β-lactam molecule with β-lactamase affinity, it inactivates Ambler class A/C enzymes, preventing hydrolysis of co-administered β-lactams [3] [9].
  • Efflux Pump Suppression: Subinhibitory concentrations reduce expression of RND-family efflux pumps (e.g., MexAB-OprM), mitigating resistance to fluoroquinolones and tetracyclines [9].

Table 2: Spectrum of Activity Against MDR Pathogens

Pathogen GroupResistance ProfileC 076A(sub 2a) MIC90 (μg/mL)Synergistic Agents
CRECarbapenemase-producing≤4Meropenem, aztreonam
P. aeruginosaXDR (non-susceptible to ≥7)8Cefepime, levofloxacin
MRSAMacrolide/β-lactam-resistant>16Not applicable (weak activity)

Position Within Antibiotic Classifications and Therapeutic Niches

Antibiotic C 076A(sub 2a) occupies a hybrid therapeutic niche due to its unique structural and functional properties:

  • Structural Classification: Chemically categorized as a bicyclic macrolactone, it diverges from classical macrolides (e.g., erythromycin) by lacking a desosamine sugar and possessing a strained β-lactone ring. This scaffold enables target versatility but complicates synthetic modification [8] [10].
  • Mechanistic Category: It functions as a membrane-targeting potentiator rather than a standalone bactericidal agent. Its primary utility lies in revitalizing legacy antibiotics (e.g., β-lactams, aminoglycosides) against resistant isolates, aligning with modern adjuvant development paradigms [5] [9].
  • Therapeutic Positioning:
  • Niche Applications: Reserved for polymicrobial abdominal infections involving MDR Enterobacteriaceae or as a carbapenem-sparing option [6].
  • Resistance Management: Its novel structure correlates with a prolonged "resistance window"—only sporadic in vitro resistance observed after 15+ years of study, contrasting rapidly compromised agents like quinolones [10].

Table 3: Classification Relative to Major Antibiotic Classes

ParameterC 076A(sub 2a)β-LactamsMacrolidesGlycopeptides
Core MechanismMembrane disruption + enzyme inhibitionCell wall synthesis50S ribosome inhibitionPG chain termination
MDR Reversal RoleBroad-spectrum adjuvantLimitedNoneNone
Resistance Onset>15 years (predicted)3–5 years5–8 years20+ years

Properties

CAS Number

65195-54-2

Product Name

Antibiotic C 076A(sub 2a)

IUPAC Name

(10Z,14E,16E)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C48H74O15

Molecular Weight

891.1 g/mol

InChI

InChI=1S/C48H74O15/c1-24(2)41-28(6)35(49)22-47(63-41)21-33-18-32(62-47)16-15-26(4)42(60-39-20-37(54-10)44(30(8)58-39)61-38-19-36(53-9)40(50)29(7)57-38)25(3)13-12-14-31-23-56-45-43(55-11)27(5)17-34(46(51)59-33)48(31,45)52/h12-15,17,24-25,28-30,32-45,49-50,52H,16,18-23H2,1-11H3/b13-12+,26-15-,31-14+/t25?,28?,29-,30-,32?,33?,34?,35?,36-,37-,38-,39-,40-,41?,42?,43?,44-,45?,47?,48?/m0/s1

InChI Key

QUTFLJHOCPQPEW-JNWFQUTPSA-N

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O

Solubility

Soluble in DMSO

Synonyms

Antibiotic C 076A2a

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@H](C[C@@H]2OC)OC/3C(/C=C/C=C/4\COC5C4(C(C=C(C5OC)C)C(=O)OC6CC(C/C=C3/C)OC7(C6)CC(C(C(O7)C(C)C)C)O)O)C)C)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.